1H-Indole, 3,3'-(2,5-pyrazinediyl)bis[6-bromo-
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Overview
Description
1H-Indole, 3,3’-(2,5-pyrazinediyl)bis[6-bromo-] is a complex organic compound that belongs to the class of indole derivatives Indoles are significant heterocyclic systems found in various natural products and drugs
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole, 3,3’-(2,5-pyrazinediyl)bis[6-bromo-] typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
1H-Indole, 3,3’-(2,5-pyrazinediyl)bis[6-bromo-] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carbonyl compounds or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
1H-Indole, 3,3’-(2,5-pyrazinediyl)bis[6-bromo-] has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 1H-Indole, 3,3’-(2,5-pyrazinediyl)bis[6-bromo-] involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of bromine atoms and the pyrazine ring enhances its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1H-Indole-3-carbaldehyde: A precursor for various biologically active molecules.
1H-Indole-3-acetic acid: Known for its role in plant growth regulation.
1H-Indole-3-butyric acid: Used as a rooting agent in plant propagation.
Properties
CAS No. |
304429-59-2 |
---|---|
Molecular Formula |
C20H12Br2N4 |
Molecular Weight |
468.1 g/mol |
IUPAC Name |
6-bromo-3-[5-(6-bromo-1H-indol-3-yl)pyrazin-2-yl]-1H-indole |
InChI |
InChI=1S/C20H12Br2N4/c21-11-1-3-13-15(7-23-17(13)5-11)19-9-26-20(10-25-19)16-8-24-18-6-12(22)2-4-14(16)18/h1-10,23-24H |
InChI Key |
FGNXUSYTGSQUNR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)NC=C2C3=CN=C(C=N3)C4=CNC5=C4C=CC(=C5)Br |
Origin of Product |
United States |
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